molecular formula C18H18N2O3S B2386445 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105199-11-8

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Cat. No.: B2386445
CAS No.: 1105199-11-8
M. Wt: 342.41
InChI Key: QMJLACOBBMHDPL-UHFFFAOYSA-N
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Description

3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTMOS and belongs to the class of oxadiazoles. In

Scientific Research Applications

Pharmacological Evaluation

1,3,4-oxadiazoles, including derivatives like 3-Phenyl-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, have been evaluated for various pharmacological potentials. For example, compounds related to this oxadiazole have been studied for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological assessments have shown that these compounds can bind to targets like the epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), contributing to their analgesic and anti-inflammatory effects (Faheem, 2018).

Antibacterial Activity

Derivatives of 1,3,4-oxadiazoles have demonstrated significant antibacterial activities. Specific sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising in vitro antibacterial bioactivities against various pathogens. These compounds can be potent bactericides for plants, as evidenced in studies focusing on tobacco bacterial wilt and rice bacterial leaf blight (Xu et al., 2012), (Shi et al., 2015).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives have been explored in detail. Studies involving 1,3,4-oxadiazoles have shown that they can effectively inhibit the corrosion of metals like mild steel in acidic environments. This property is primarily due to the formation of a protective layer on the metal surface, as shown in physicochemical and theoretical studies (Ammal et al., 2018).

Biological Evaluation for Enzyme Inhibition

1,3,4-Oxadiazole bearing compounds have been synthesized and evaluated for their ability to inhibit enzymes like butyrylcholinesterase (BChE). Molecular docking studies suggest that these compounds can bind effectively in the active sites of human BChE protein, potentially offering therapeutic benefits in conditions where enzyme inhibition is desirable (Khalid et al., 2016).

Properties

IUPAC Name

3-phenyl-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-9-14(3)16(10-13(12)2)24(21,22)11-17-19-18(20-23-17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJLACOBBMHDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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